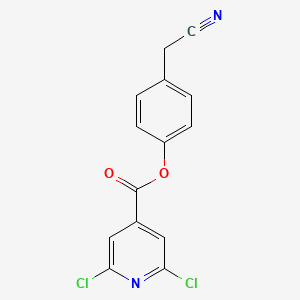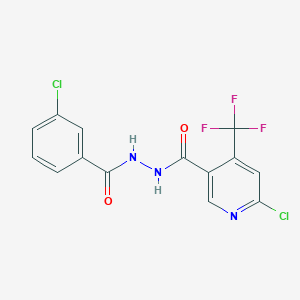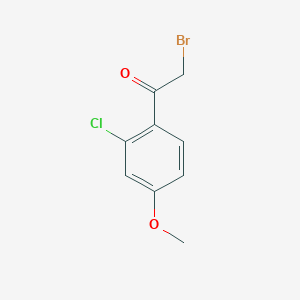
2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone
Overview
Description
“2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO2 . It is also known by other names such as 2-bromo-4’-methoxyacetophenone, 2-bromo-1-4-methoxyphenyl ethanone, and p-methoxyphenacyl bromide .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of N-bromosuccinimide (NBS) with 4-methoxyacetophenone in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone” can be represented by the linear formula CH3OC6H4COCH2Br . The InChI Key for this compound is XQJAHBHCLXUGEP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.07 g/mol . It has a density of 1.4921 (rough estimate), a melting point of 69-71°C (lit.), a boiling point of 215.8°C (rough estimate), and a flashing point of 139.3°C . It is soluble in DMSO, water (partly miscible), most organic solvents, and methanol .Scientific Research Applications
Protein Tyrosine Phosphatase Inhibition
2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone has been investigated as a cell-permeable, covalent, and potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs play crucial roles in cellular signaling pathways, and their dysregulation is associated with diseases like cancer and diabetes. By inhibiting PTPs, this compound may offer therapeutic potential in these areas .
Medicinal Chemistry
Given its unique structure, this compound may serve as a starting point for designing novel drugs. Medicinal chemists explore its potential as a scaffold for developing small molecules targeting specific biological pathways or receptors.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(2-chloro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHWXCZQULBDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-chloro-4-methoxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-{[{[(2,6-dichloroisonicotinoyl)oxy]imino}(2,6-dichlorophenyl)methyl]amino}acetate](/img/structure/B3041391.png)
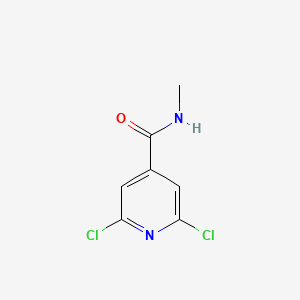

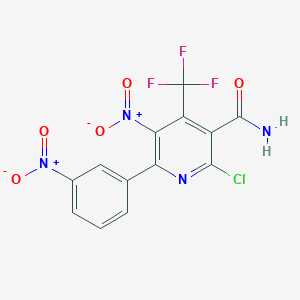
![3-[(Diethoxyphosphorothioyl)oxy]-5-[2-(trifluoromethyl)anilino]isothiazole-4-carbonitrile](/img/structure/B3041396.png)
![tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate](/img/structure/B3041398.png)
![3-(4-chlorophenyl)-6-methyl-3H-[1,2,3,4]tetraazolo[1,5-a]pyridin-4-ium tetrafluoroborate](/img/structure/B3041399.png)
![3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041404.png)


![ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3041407.png)
![O2-[(2,6-dichloro-4-pyridyl)carbonyl]-5-nitrothiophene-2-carbohydroximamide](/img/structure/B3041409.png)
